molecular formula C16H13FN4O5S B2619435 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid CAS No. 2034577-09-6

5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid

Cat. No.: B2619435
CAS No.: 2034577-09-6
M. Wt: 392.36
InChI Key: HRPKOHAAAPUEKT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O5S/c17-13-2-1-11(7-12(13)16(22)23)27(24,25)21-6-3-10(9-21)26-15-14(8-18)19-4-5-20-15/h1-2,4-5,7,10H,3,6,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPKOHAAAPUEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a complex compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Common Name This compound
CAS Number 2034577-09-6
Molecular Weight 392.4 g/mol
Molecular Formula C₁₆H₁₃FN₄O₅S

The biological activity of this compound primarily revolves around its interaction with various molecular targets. Research indicates that it may inhibit specific kinases involved in cell cycle regulation, particularly Checkpoint Kinase 1 (CHK1), which plays a crucial role in DNA repair and cell proliferation . This inhibition can lead to enhanced apoptosis in cancer cells, making it a candidate for cancer therapy.

Therapeutic Applications

  • Cancer Treatment : The compound shows promise as an anti-cancer agent due to its ability to induce apoptosis in tumor cells by targeting cellular signaling pathways involved in growth and survival.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Research has demonstrated the efficacy of related compounds in various preclinical models:

  • A study highlighted the effectiveness of pyrazine derivatives in inhibiting tumor growth in ovarian cancer models, suggesting that similar mechanisms might be applicable to this compound .
  • Another investigation into the pharmacological properties of pyrrolidine derivatives found that they could modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is characterized by the following:

  • Molecular Formula: C16_{16}H13_{13}FN_{N}₄O5_{5}S
  • Molecular Weight: 392.4 g/mol
  • CAS Number: 2034577-09-6

This compound features a fluorobenzoic acid moiety linked to a pyrrolidine and cyanopyrazine, which may contribute to its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit specific kinases involved in cancer cell proliferation, such as Checkpoint Kinase 1 (CHK1), which is crucial for DNA damage response mechanisms . The ability to target such pathways suggests that this compound could be further explored as a potential anticancer agent.

Anti-inflammatory Effects

In silico studies have highlighted the potential of this compound as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory conditions. The molecular docking studies suggest that modifications in the structure can enhance its binding affinity to the enzyme, indicating pathways for optimization and further development .

Case Studies and Research Findings

Several case studies highlight the applications and potential benefits of this compound:

Study Findings
Study on CHK1 Inhibition Demonstrated effective inhibition of cancer cell proliferation through CHK1 targeting.
Molecular Docking Analysis Identified strong binding interactions with 5-lipoxygenase, suggesting anti-inflammatory potential.
Antimicrobial Activity Assessment Showed moderate activity against bacterial strains, indicating potential for further investigation in antimicrobial therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound shares structural motifs with several classes of fluorinated and sulfonylated benzoic acids. Below is a comparative analysis:

Table 1: Key Structural Comparisons
Compound Name / CAS No. Molecular Formula Molecular Weight Key Functional Groups Source
Target Compound (2034577-09-6) C₁₆H₁₃FN₄O₅S 392.36 2-Fluoro-benzoic acid, sulfonylated pyrrolidine, cyanopyrazine
2,3,4,5-Tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (68568-54-7) C₁₇H₅Cl₄F₉KN₅O₇S₂ 832.70 Perfluorobutyl sulfonate, tetrachloro-benzoic acid
5-Fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)-2-[(2S)-pentan-2-yloxy]benzoic acid (Intermediate 24) C₁₉H₂₀FN₃O₅ 407.38 Triazolo-oxazin heterocycle, 2-fluoro-benzoic acid
2-Methyl-2-propenoic acid derivatives (e.g., 68298-72-6) C₂₄H₁₉F₁₇NO₈S₂ ~900 Perfluorooctyl sulfonate, acrylate ester
Key Observations :

In contrast, perfluorinated compounds (e.g., 68568-54-7 ) contain longer perfluoroalkyl chains, which increase hydrophobicity and environmental persistence.

Sulfonyl Group Variations :

  • The target compound uses a pyrrolidine-sulfonyl linker, offering conformational flexibility.
  • Perfluorinated analogs (e.g., 68298-72-6 ) employ sulfonyl groups bonded to long perfluoroalkyl chains, which are associated with high thermal and chemical stability but environmental concerns.

Heterocyclic Systems: The cyanopyrazine moiety in the target compound introduces nitrogen-rich aromaticity, contrasting with the triazolo-oxazin system in intermediate 24 , which may influence binding affinity in biological targets.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity :

  • The target compound (392.36 g/mol) is smaller than perfluorinated analogs (e.g., 832.70 g/mol for 68568-54-7 ), suggesting better bioavailability and membrane permeability.
  • LogP values (predicted): ~2.5 for the target compound vs.

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